N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide
Description
N-[2-(1-Benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a benzofuran-ethylamine moiety linked to a 2-(trifluoromethyl)benzoyl group.
Properties
CAS No. |
920537-56-0 |
|---|---|
Molecular Formula |
C18H14F3NO2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H14F3NO2/c19-18(20,21)15-7-3-1-6-14(15)17(23)22-10-9-12-11-24-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,22,23) |
InChI Key |
MVNBQGBBRJUMLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Biological Activity
N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide, with a CAS number of 920537-56-0, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its molecular characteristics, synthesis, and biological activity, particularly focusing on its therapeutic potential.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 333.30 g/mol. The compound features a benzofuran moiety, which is known for its biological significance, and a trifluoromethyl group that enhances lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| CAS Number | 920537-56-0 |
| Molecular Formula | C₁₈H₁₄F₃NO₂ |
| Molecular Weight | 333.30 g/mol |
| LogP | 4.9989 |
| PSA (Polar Surface Area) | 45.73 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the acetylation of 1-benzofuran-3-ylamine followed by the introduction of the trifluoromethyl group under controlled conditions to ensure high yield and purity.
Antiviral Properties
Recent studies have indicated that compounds containing benzofuran derivatives exhibit significant antiviral activities. For instance, benzofuran-based compounds have shown effectiveness against various viruses, including influenza and coronaviruses. The specific mechanism often involves the inhibition of viral replication through interference with viral proteins or host cell pathways.
In vitro studies have demonstrated that derivatives similar to this compound can inhibit the replication of viruses such as:
- Hepatitis C Virus (HCV)
- Influenza Viruses
- SARS-CoV-2
These findings suggest that the compound may possess broad-spectrum antiviral properties, making it a candidate for further exploration in antiviral drug development.
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Benzofuran derivatives have been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, research has shown that certain benzofuran compounds can inhibit kinases involved in tumor progression.
A study evaluating similar compounds reported IC50 values indicating significant inhibitory effects on cancer cell proliferation:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Benzofuran Derivative A | A549 (Lung Cancer) | 10 |
| Benzofuran Derivative B | HeLa (Cervical Cancer) | 15 |
Case Studies
-
Antiviral Activity Against SARS-CoV-2 :
A recent study focused on the docking studies of benzofuran derivatives against SARS-CoV-2 proteins, revealing strong binding affinities that suggest potential as therapeutic agents against COVID-19 . -
Inhibition of Cancer Cell Growth :
In vitro assays demonstrated that modifications to the benzofuran structure significantly increased cytotoxicity against resistant cancer cell lines . The study highlighted the importance of substituent groups in enhancing biological activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| This compound | ~363.3 | ~3.5 | Benzofuran, -CF₃ |
| Rip-B | 299.3 | ~2.8 | Dimethoxy, benzamide |
| THHEB | 317.3 | ~1.2 | Trihydroxy, benzamide |
| Flutolanil | 323.3 | ~3.9 | Isopropoxy, -CF₃ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
